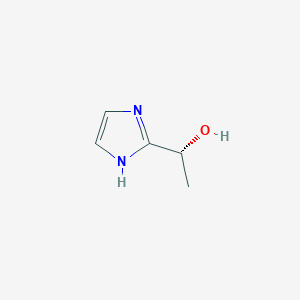

(R)-1-(1H-Imidazol-2-yl)ethan-1-ol

Description

(R)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring an imidazole ring linked to an ethanol moiety. Its synthesis typically involves asymmetric transfer hydrogenation of α-azole ketones using catalysts like RhCl(R,R)-TsDPEN, achieving high enantiomeric excess (96–99% ee) . The compound’s R configuration is confirmed via experimental and theoretical electronic circular dichroism (ECD) data . This structural motif is pharmacologically significant, with demonstrated antibacterial and antifungal activities, particularly against Staphylococcus aureus ATCC 25923 and Malassezia furfur DSM 6170 .

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(1R)-1-(1H-imidazol-2-yl)ethanol |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |

InChI Key |

SQFWQHCKCDSOJK-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=NC=CN1)O |

Canonical SMILES |

CC(C1=NC=CN1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.

Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired (1R) configuration.

Ethanol Moiety Addition: The ethanol moiety is introduced through nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile attacking an appropriate electrophile, such as an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

Catalysis: Utilizing efficient catalysts to enhance reaction rates.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazoline derivatives.

Substitution: Imidazole-2-yl ethyl esters or ethers.

Scientific Research Applications

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Benzimidazole Derivatives

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10) and 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11) :

- (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: The allyl substituent introduces steric effects, altering crystal packing. Single-crystal X-ray studies reveal intermolecular O–H···N and O–H···O hydrogen bonds, forming layered structures .

Aromatic vs. Non-Aromatic Imidazole Derivatives

- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine vs. 2-(1H-Imidazol-2-yl)-1H-perimidine: The dihydroperimidine derivative forms methanol solvates due to localized imidazolyl NH hydrogen bonding, while the aromatic perimidine analogue lacks solvate formation despite similar purification steps . Solubility in methanol is comparable, but crystal packing differs due to conjugation effects in the aromatic system .

Substituent Effects on Properties and Reactivity

Nitro-Substituted Derivatives

- 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol (2a–2u): Nitro groups enhance electrophilicity, improving reactivity in nucleophilic substitutions. These derivatives exhibit varied antimicrobial activities depending on styryl substituents . Example: 2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS 5006-68-8) is a key impurity in pharmaceutical synthesis, with strict regulatory guidelines for purity .

Aryl-Substituted Derivatives

- 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols: Aryl groups at the ethanol moiety increase hydrophobicity, impacting bioavailability. Substituted phenyl rings (e.g., 4-fluorophenyl) enhance antifungal potency . Comparative data for fluorophenyl derivatives (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol) show stereochemical purity (87–90%) and solvent-dependent optical rotation .

Stereochemical Considerations

Enantiomeric Activity Differences

- (R)- vs. (S)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol: The R enantiomer exhibits superior antiparasitic activity compared to the S form, as shown in in vitro screens against protozoan pathogens . Density functional theory (DFT) calculations reveal transition-state stabilization for R-configuration esters during kinetic resolution .

Physicochemical Properties

Solubility and Hydrogen Bonding

- (R)-1-(1H-Imidazol-2-yl)ethan-1-ol is sparingly soluble in polar solvents (e.g., methanol) due to intermolecular O–H···N hydrogen bonds .

- 1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol derivatives show improved solubility in ethanol and acetone, attributed to benzofuranyl hydrophobicity .

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.